molecular formula C27H29N3O5S B12129931 (2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12129931
M. Wt: 507.6 g/mol
InChI Key: SHYGYTWPKRFBEG-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • The compound’s IUPAC name is (2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione.
  • It belongs to the class of thiazolo-triazine derivatives.
  • Thiazolo-triazines exhibit diverse biological activities and have attracted attention due to their potential therapeutic applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated.
    • It may interact with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    • Similar compounds include other thiazolo-triazines or related heterocycles.
    • Uniqueness lies in its specific substitution pattern and the presence of both benzylidene and benzyl moieties.

    Remember that this compound’s detailed research and applications might be limited due to its novelty Researchers continue to explore its potential

    Properties

    Molecular Formula

    C27H29N3O5S

    Molecular Weight

    507.6 g/mol

    IUPAC Name

    (2Z)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

    InChI

    InChI=1S/C27H29N3O5S/c1-4-13-34-20-10-7-18(8-11-20)15-21-25(31)28-27-30(29-21)26(32)24(36-27)17-19-9-12-22(35-14-5-2)23(16-19)33-6-3/h7-12,16-17H,4-6,13-15H2,1-3H3/b24-17-

    InChI Key

    SHYGYTWPKRFBEG-ULJHMMPZSA-N

    Isomeric SMILES

    CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCCC)OCC)/SC3=NC2=O

    Canonical SMILES

    CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCCC)OCC)SC3=NC2=O

    Origin of Product

    United States

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